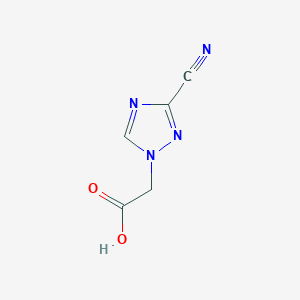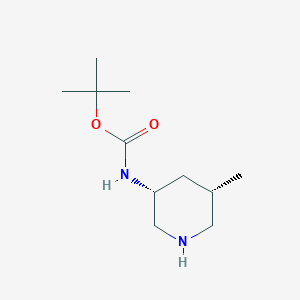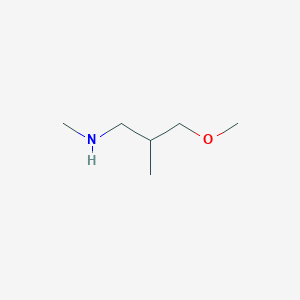![molecular formula C13H11N3O7 B1427347 Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- CAS No. 1001852-10-3](/img/structure/B1427347.png)
Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-
Overview
Description
Benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- is a chemical compound with the molecular formula C13H12N2O5 It is a derivative of benzoic acid, featuring a nitro group and a piperidinyl ring
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins likeCarbonic Anhydrase II (hCAII) . The role of hCAII is to catalyze the reversible conversion of carbon dioxide to bicarbonate and protons, a reaction that is fundamental to many biological processes.
Mode of Action
It’s suggested that this compound may deplete hcaii through a mechanism similar to previously reportedCRBN-recruiting heterobifunctional degraders . This implies that the compound might bind to its target protein and lead to its degradation, thereby modulating the biological processes associated with the target.
Pharmacokinetics
It’s known that the compound has amolecular weight of 321.25 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five
Result of Action
Based on its potential mode of action, it can be inferred that the compound may lead to thedegradation of its target protein , thereby modulating the associated biological processes .
Action Environment
It’s known that the compound should be stored at2-8°C , suggesting that temperature could be a factor influencing its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce the nitro group at the 3-position[_{{{CITATION{{{_2{Synthesis and X-ray structure analysis of benzoic acid 1-(6-methyl-2,4 ....
Piperidinyl Formation: The piperidinyl ring is formed through a cyclization reaction involving appropriate precursors[_{{{CITATION{{{_3{Pentanoic acid, 5- [ 2- (2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1.
Amidation: The final step involves the formation of the amide bond between the piperidinyl ring and the benzoic acid derivative[_{{{CITATION{{{_3{Pentanoic acid, 5- [ 2- (2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high yield and purity. The process involves the use of specialized reactors and precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitrate derivatives.
Reduction: Amines.
Substitution: Amides and esters.
Scientific Research Applications
Benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its biological activity, including potential antimicrobial properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Benzoic acid, 2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzoic acid derivatives, such as o-carboxybenzamido glutarimide.
Uniqueness: The presence of the nitro group and the specific piperidinyl ring structure contribute to its distinct chemical and biological properties.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
2-[(2,6-dioxopiperidin-3-yl)carbamoyl]-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O7/c17-9-5-4-7(11(18)15-9)14-12(19)10-6(13(20)21)2-1-3-8(10)16(22)23/h1-3,7H,4-5H2,(H,14,19)(H,20,21)(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJBBSSDUGPALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methoxy[(2-methoxyphenyl)methyl]amine](/img/structure/B1427271.png)



![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)
![(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol](/img/structure/B1427277.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)

![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)

![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)
